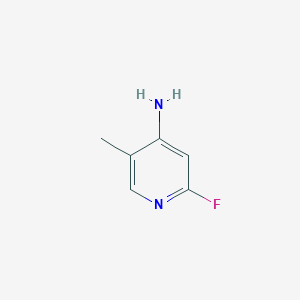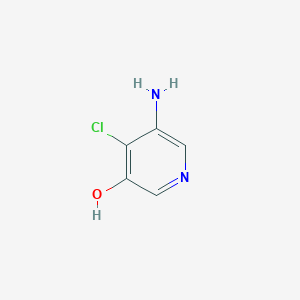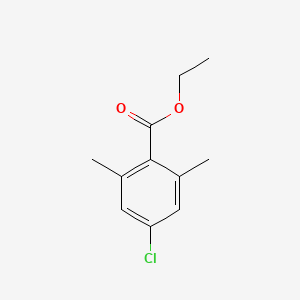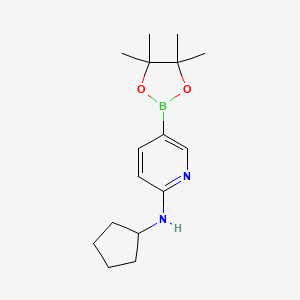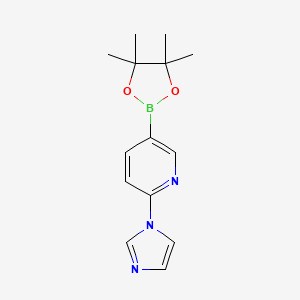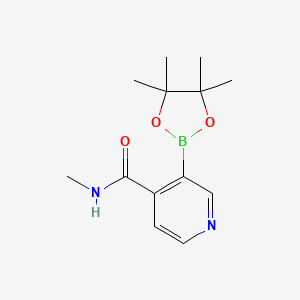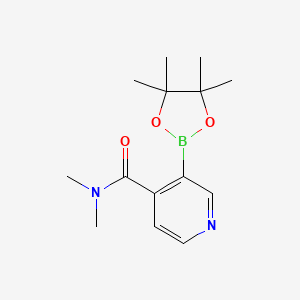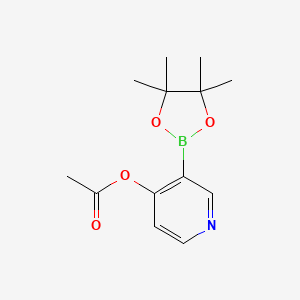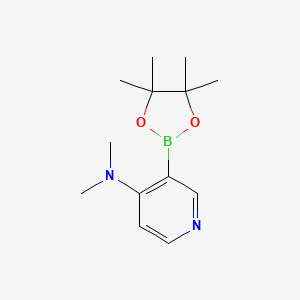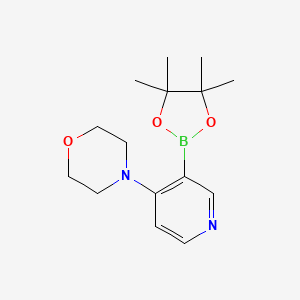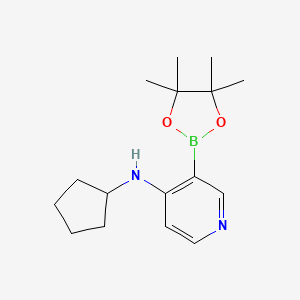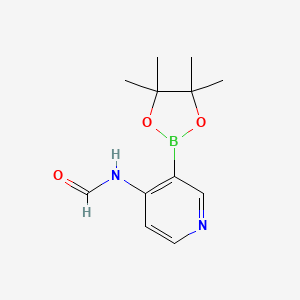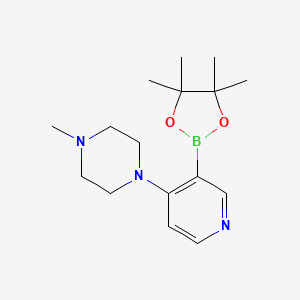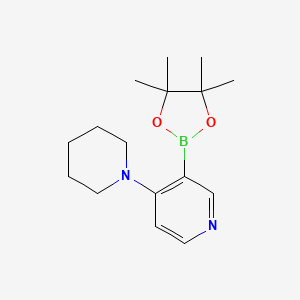
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (4-PPBP) is a novel boronic acid pinacol ester (BAPE) derivative with potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its ability to bind to and stabilize proteins, as well as its ability to inhibit enzymes. It has also been studied for its potential applications in drug delivery, diagnostics, and imaging.
科学的研究の応用
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used to bind to and stabilize proteins, as well as to inhibit enzymes. It has also been studied for its potential applications in drug delivery, diagnostics, and imaging. It has been used to increase the solubility of hydrophobic drugs, as well as to improve their bioavailability. It has also been used to improve the delivery of therapeutic proteins and peptides.
作用機序
The mechanism of action of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is not completely understood, but it is thought to involve the binding of the boronic acid moiety to the active sites of proteins and enzymes. This binding can either inhibit or activate enzymes, depending on the specific enzyme and the boronic acid moiety of the compound. The pinacol ester moiety of this compound is thought to increase the solubility of the compound, allowing it to more easily penetrate into cells and interact with proteins.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. However, it has been shown to increase the solubility of hydrophobic drugs and improve their bioavailability. It has also been shown to improve the delivery of therapeutic proteins and peptides. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
The main advantage of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester for laboratory experiments is its ability to bind to and stabilize proteins and inhibit enzymes. This makes it useful for a variety of applications, such as drug delivery, diagnostics, and imaging. However, it is important to note that this compound is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable, so it should be used immediately after synthesis.
将来の方向性
The potential applications of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester are vast, and there are many potential future directions for research. These include further studies of its ability to bind to and stabilize proteins and inhibit enzymes, as well as its potential applications in drug delivery, diagnostics, and imaging. In addition, further research could be done to explore its potential applications in other areas, such as gene therapy, cancer therapy, and regenerative medicine. Finally, further research could be done to improve the synthesis of this compound and to make it more stable and soluble.
合成法
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized from the reaction of 4-piperidin-1-yl pyridine-3-boronic acid (4-PPBA) with pinacol ester (1,2-diethoxyethane). The reaction is carried out in the presence of a catalytic amount of a base, such as potassium carbonate, in an inert solvent, such as dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated by simple column chromatography.
特性
IUPAC Name |
4-piperidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-12-18-9-8-14(13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJSBDKQYIDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

